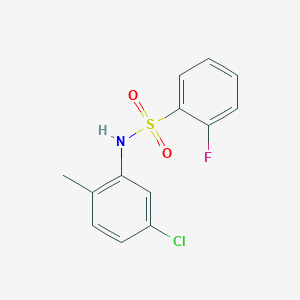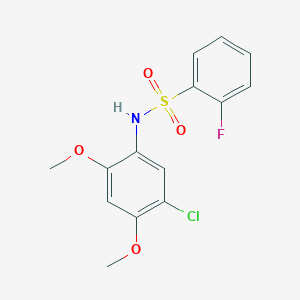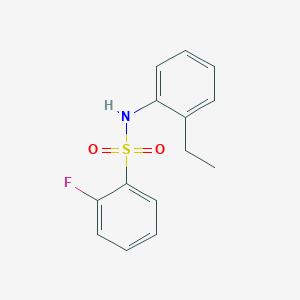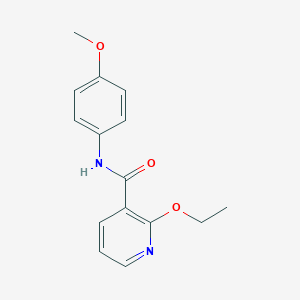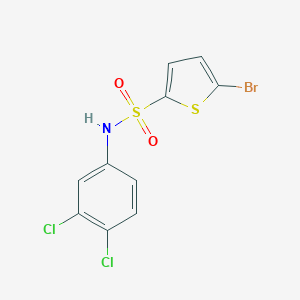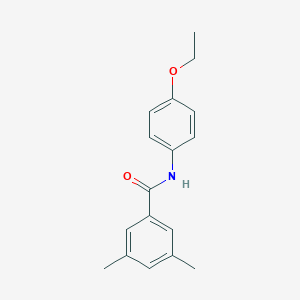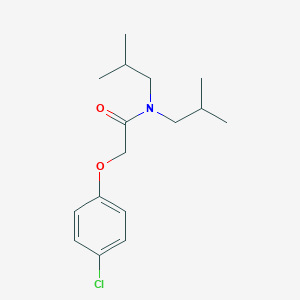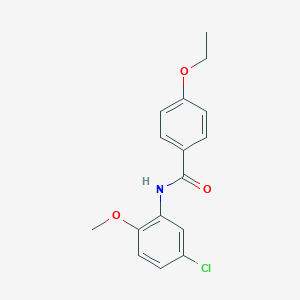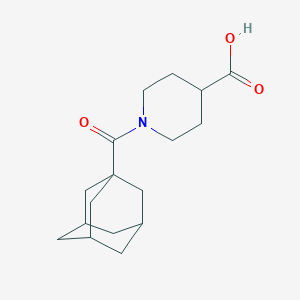
1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid, also known as acpica, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of the natural amino acid proline and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid involves the inhibition of DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 is an important hormone that stimulates insulin secretion and reduces blood glucose levels. By inhibiting DPP-IV, this compound increases the levels of GLP-1, leading to improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
Acpica has been shown to have several biochemical and physiological effects in animal models. It improves glucose tolerance and insulin sensitivity by increasing the levels of GLP-1. It also reduces food intake and body weight by affecting the central nervous system. Acpica has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. It has also been studied for its potential anti-cancer effects by inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acpica has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It is also a specific inhibitor of DPP-IV, making it a valuable tool for studying the role of DPP-IV in various diseases. However, 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid has some limitations in lab experiments. It has low solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can affect its efficacy in animal models.
Direcciones Futuras
Acpica has several potential future directions for research. It can be studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. It can also be studied for its potential anti-inflammatory effects and its role in the central nervous system. Further research can be conducted to improve the solubility and bioavailability of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid, making it a more effective research tool.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a specific inhibitor of DPP-IV and has potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. Acpica has several advantages as a research tool but also has some limitations. Further research can be conducted to improve its efficacy and explore its potential future directions.
Métodos De Síntesis
The synthesis of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid involves the reaction of 1-adamantanecarbonyl chloride with proline in the presence of a base. The reaction yields a white crystalline powder that can be purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Acpica has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. It is an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Acpica has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been studied for its potential anti-obesity effects by reducing food intake and body weight in animal models.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(adamantane-1-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H25NO3/c19-15(20)14-1-3-18(4-2-14)16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,1-10H2,(H,19,20) |
Clave InChI |
ZSYHFADKCBKQGJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
C1CN(CCC1C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249705.png)
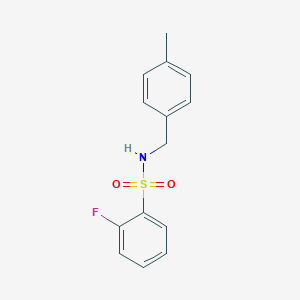
![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)
![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)
